molecular formula C21H26N6O2S B2821717 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione CAS No. 313665-37-1

8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2821717
CAS RN: 313665-37-1
M. Wt: 426.54
InChI Key: LQMMJPIPGXAMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]imidazole is a heterocyclic aromatic organic compound that is an important component of many pharmaceuticals and natural products . Purines are biologically significant and are found in many natural substances, including DNA .


Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids . The synthesis of purine derivatives typically involves multi-step reactions starting from simple precursors .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]imidazole part of the molecule consists of a fused benzene and imidazole ring . The purine part consists of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzo[d]imidazoles can undergo a variety of reactions including alkylation, acylation, and halogenation . Purines can also undergo a variety of reactions, including methylation and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzo[d]imidazoles are crystalline solids that are soluble in common organic solvents . Purines are also solids and are soluble in water due to their ability to form hydrogen bonds .

Scientific Research Applications

  • Zhan, Z., Ma, H., Cui, X., Jiang, P., Pu, J., Zhang, Y., & Huang, G. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(20), 5003–5008
  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based Compounds as Inhibitors of Pseudomonas aeruginosa Quorum Sensing. Journal of Medicinal Chemistry, 66(14), 5616–5630
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(16), 2971–2983

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

Future research could involve studying the biological activity of this compound and developing methods for its synthesis. Given the biological importance of both benzo[d]imidazoles and purines, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-3-4-5-6-7-10-13-27-16-17(26(2)20(29)25-18(16)28)24-21(27)30-19-22-14-11-8-9-12-15(14)23-19/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,22,23)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMMJPIPGXAMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

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